Product packaging for Spiro[chromane-2,3'-oxetan]-4-one(Cat. No.:CAS No. 1242267-68-0)

Spiro[chromane-2,3'-oxetan]-4-one

Cat. No.: B2476324
CAS No.: 1242267-68-0
M. Wt: 190.198
InChI Key: HMPVDZSDUNDEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[chromane-2,3'-oxetan]-4-one (Molecular Formula: C 11 H 10 O 3 , Molecular Weight: [Information Missing]) is a synthetically produced spirocyclic compound that features a chroman-4-one moiety fused to an oxetane ring via a central spiro carbon atom . This structure places it within a class of chromanone-based spiro compounds that have garnered significant attention in modern medicinal chemistry due to their three-dimensional complexity and presence in biologically active molecules . As a versatile chemical scaffold , its primary research value lies in its potential as a building block for the development of novel therapeutic agents. While specific biological data for this exact compound is limited, related spiro[chromane-2,4'-piperidine]-4-one analogs have demonstrated a broad and promising spectrum of pharmacological activities in pre-clinical and clinical investigations . These activities include serving as templates for anticancer, antidiabetic, antioxidant, anti-inflammatory, anti-obesity, and anti-malarial agents . The incorporation of the spiro architecture and the oxetane ring can impart favorable physicochemical properties to potential drug candidates, influencing their metabolic stability and binding interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct all necessary safety assessments and literature reviews prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B2476324 Spiro[chromane-2,3'-oxetan]-4-one CAS No. 1242267-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3H-chromene-2,3'-oxetane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-5-11(6-13-7-11)14-10-4-2-1-3-8(9)10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVDZSDUNDEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ring Opening and Ring Closing Reactions of the Oxetane Moiety

The oxetane (B1205548) ring, a four-membered ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. This reactivity provides a powerful tool for introducing new functional groups and constructing more complex molecular architectures.

The ring-opening of oxetanes can be initiated by electrophiles, nucleophiles, acids, and bases. nih.govnih.gov In the context of spiro[chromane-2,3'-oxetan]-4-one analogues, these reactions can lead to a variety of products. For instance, acid-catalyzed ring-opening can proceed via protonation of the oxetane oxygen, followed by nucleophilic attack. The regioselectivity of this attack is influenced by both steric and electronic factors. researchgate.net Strong nucleophiles tend to attack the less substituted carbon of the oxetane ring, while in the presence of acids, even weak nucleophiles can attack the more substituted carbon. researchgate.net

Lewis acids are also effective catalysts for oxetane ring-opening, often leading to rearrangements and the formation of novel heterocyclic systems. researchgate.net For example, treatment of fused oxetanes with trimethylsilyl (B98337) chloride (TMSCl) or aluminum-based Lewis acids can induce intramolecular cyclizations. rsc.org

While ring-opening is a common transformation, the reverse reaction, ring-closing to form the oxetane, is also a key synthetic step. Intramolecular cyclization of a suitably functionalized chromanone precursor is a primary method for constructing the spiro-oxetane framework. nih.gov

Table 1: General Conditions for Oxetane Ring-Opening Reactions

Reagent/CatalystReaction TypePotential Products
Protic Acids (e.g., HCl)Acid-catalyzed nucleophilic additionHalohydrins, diols
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃)Lewis acid-catalyzed rearrangement/additionRearranged products, functionalized alcohols
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)Nucleophilic ring-openingFunctionalized alcohols
Reducing Agents (e.g., LiAlH₄)Reductive cleavageDiols

Reactivity at the Chromanone Carbonyl Group

The carbonyl group at the C-4 position of the chromanone ring is a key site for chemical transformations. Its reactivity is influenced by the electronic nature of the chromanone system and the presence of substituents.

Domino reactions involving chromones and activated carbonyl compounds have been extensively studied, showcasing the diverse reactivity of the chromanone core. nih.govmdpi.comresearchgate.netugent.benih.gov These reactions can proceed through various pathways, including Michael additions and Knoevenagel condensations. researchgate.net The regioselectivity of these reactions is often dependent on the substituents present on the chromone (B188151) ring. nih.govmdpi.comresearchgate.netugent.benih.gov

Furthermore, the carbonyl group can undergo standard transformations such as reduction to the corresponding alcohol, which can then participate in subsequent reactions.

Substituent Dependent Chemical Transformations

The nature and position of substituents on the spiro[chromane-2,3'-oxetan]-4-one scaffold play a crucial role in directing the course of chemical reactions. Substituents on the aromatic ring of the chromanone can modulate the electronic properties of the entire molecule, thereby influencing the reactivity of both the oxetane (B1205548) and the carbonyl group.

For instance, electron-withdrawing groups on the chromanone ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chiralen.com Conversely, electron-donating groups can decrease its reactivity. The position of these substituents is also critical, as steric hindrance can play a significant role in determining the accessibility of the reactive sites. chiralen.com

Table 2: Influence of Substituents on Chromanone Reactivity

Substituent Type (on aromatic ring)Effect on Carbonyl ReactivityRationale
Electron-withdrawing (e.g., -NO₂, -Cl)IncreasedEnhances the electrophilicity of the carbonyl carbon. chiralen.com
Electron-donating (e.g., -OCH₃, -CH₃)DecreasedReduces the electrophilicity of the carbonyl carbon.
Bulky groups (ortho to carbonyl)DecreasedSteric hindrance impedes nucleophilic attack.

Structural Analysis and Advanced Characterization of Spiro Chromane 2,3 Oxetan 4 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to piece together the molecular puzzle.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in characterizing spiro[chromane-2,3'-oxetan]-4-one and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, in related spiro-oxetan-chromanone structures, characteristic signals for the methylene (B1212753) protons of the oxetane (B1205548) ring can be observed. The chemical shifts of protons in the chromanone and any substituent groups are also key identifiers. For example, in a derivative, the methylene protons bonded to the oxygen in the oxetane ring show signals around 4.65 ppm, while other methylene protons appear at about 2.61 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spiro carbon atom is a particularly noteworthy feature, often appearing in a distinct region of the spectrum. In related spiro[pyrano[3,2-g]chromene] derivatives, the spirocarbon signal is typically found between 74.2 and 78.6 ppm. bioorganica.org.ua The carbonyl carbon (C=O) of the chroman-4-one moiety exhibits a characteristic downfield shift. For example, in 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the spiro-carbon appears at 72.16 ppm, while the carbonyl carbons are observed at 157.52 ppm and 173.56 ppm. bas.bg

Two-dimensional NMR techniques like HMQC and HMBC are often employed for unambiguous signal assignment by correlating proton and carbon signals. bioorganica.org.ua

Table 1: Representative ¹H NMR and ¹³C NMR Data for Spiro Chromanone Derivatives

Compound Type ¹H NMR (ppm) ¹³C NMR (ppm)
Spiro[pyrano[3,2-g]chromene] derivativesCyclohexane/cyclopentane ring protons: 1.48-2.01Spiro carbon: 74.2-78.6, C-6: 196.5-196.8
Spiro[chromane-2,4′-pyrimidine] derivatives4-H and 6′-H protons: 4.0-4.5 (upfield diastereomer), 4.60-5.30 (downfield diastereomer)Spiro carbon: 84.1-84.9 (upfield diastereomer), 82.10-82.20 (downfield diastereomer)
2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dioneNH protons: 8.61, 11.31Spiro carbon: 72.16, Carbonyl carbons: 157.52, 173.56

Please note that the chemical shifts are dependent on the specific derivative and the solvent used.

Mass spectrometry is crucial for determining the molecular weight of this compound and for gaining structural information through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov The fragmentation of the molecular ion can help to identify the different structural components of the molecule. For example, the fragmentation of related spiro compounds often shows characteristic losses of small molecules or cleavage of the spirocyclic rings.

Table 2: Mass Spectrometry Data for Selected Spiro Compounds

Compound Ionization Method m/z [M+H]⁺
(E/Z)-2-(10'-methyl-8'-oxo-6'-phenyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-4'(3'H)-ylidene)-hydrazine-1-carbothioamideNot specified448.6
N-(3''-acetyl-10'-methyl-8'-oxo-6'-phenyl-3'H,3''H,8'H-dispiro[cyclopentane-1,2'-pyrano[3,2-g]chromene-4',2''- rsc.orgarkat-usa.orgnih.govthiadiazol]-5''-yl)acetamideNot specified532.6

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utexas.edumasterorganicchemistry.com For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) group of the chromanone ring, typically appearing in the range of 1670-1780 cm⁻¹. pressbooks.pub Other significant absorptions would include C-O stretching vibrations from the ether linkages in the chromane (B1220400) and oxetane rings, as well as C-H stretching and bending vibrations from the aromatic and aliphatic parts of the molecule. libretexts.orglibretexts.org The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups. pressbooks.pub

Table 3: Typical IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (ketone)C=O stretch1670 - 1780
EtherC-O stretch1000 - 1300
Aromatic RingC=C stretch1400 - 1600
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com For this compound, which contains a spiro center and potentially other chiral carbons, single-crystal X-ray diffraction is invaluable for determining the relative and absolute configuration of these stereocenters. mdpi.comnih.gov This technique can also reveal the conformation of the fused ring system, such as the puckering of the oxetane and chromane rings. nih.gov For instance, in a related spiro[chromane-2,4′-pyrimidine] derivative, X-ray analysis confirmed the relative configuration of its three chiral carbon atoms. nih.gov

Analysis of Stereochemical Features (e.g., Central and Axial Chirality)

Spiro compounds can exhibit unique stereochemical features, including both central and axial chirality. wikipedia.org

Central Chirality: This arises from a stereogenic center, typically a carbon atom bonded to four different substituents. In this compound, the spiro carbon atom itself is a potential stereocenter.

Axial Chirality: This type of chirality arises from the non-planar arrangement of substituents around a chiral axis. rsc.orgyoutube.comwikimedia.org In some spiro compounds, restricted rotation around the spiro atom can lead to axial chirality, where the two rings are held in a twisted, non-superimposable mirror image relationship. wikipedia.org The determination of whether this compound exhibits axial chirality would depend on the substitution pattern and the energy barrier to rotation around the spiro center. The transfer of axial chirality to central chirality is a known phenomenon in the synthesis of certain spirocyclic compounds. researchgate.net

Isotopic Labeling for Mechanistic Elucidation and Distribution Studies

Elucidate Reaction Mechanisms: By tracing the position of the isotopic label in the product, the mechanism of the reaction that formed the spirocycle can be determined. For example, it could be used to follow the course of cycloaddition reactions in the synthesis of related spiro compounds. nih.gov

Metabolic and Distribution Studies: Labeled compounds can be used in biological systems to track their absorption, distribution, metabolism, and excretion (ADME) properties.

An in-depth analysis of the structure-activity relationships (SAR) of this compound analogues reveals critical insights into their therapeutic potential. The unique three-dimensional and rigid structure of the spirochromanone scaffold serves as a valuable platform in modern drug design. nih.gov Understanding how molecular modifications influence biological activity is paramount for the development of novel and more effective therapeutic agents. This article explores the key pharmacophoric elements, the impact of substituent changes, the role of stereochemistry, and the application of computational QSAR models in elucidating the SAR of these compounds.

Mechanistic Research on Biological Interactions of Spiro Chromane 2,3 Oxetan 4 One Analogues

Investigation of Molecular Recognition and Specific Binding Modes with Biomolecules

The biological activity of spirochromanone analogues is deeply rooted in their ability to recognize and bind to specific biomolecules. The inherent three-dimensionality and conformational rigidity conferred by the spirocyclic core can enhance binding potency by minimizing the entropic penalty upon interaction with a biological target. nih.gov Molecular docking studies and biophysical assays have provided significant insights into these interactions.

A key feature of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is the presence of a ketone group and a heterocyclic oxygen atom, which can participate in hydrogen bonding with amino acid residues within the active sites of enzymes or the binding domains of proteins. researchgate.net For example, molecular docking studies of spirocyclic chromane (B1220400) derivatives designed as histone acetyltransferase (HAT) p300/CBP inhibitors have revealed specific binding modes. These studies show crucial hydrogen bonds forming between the compound and amino acid residues Ser1400 and Gln1455, alongside a C–H…π interaction with Leu1398, anchoring the inhibitor within the enzyme's active site. nih.gov

Beyond protein interactions, certain spirochromane analogues have been shown to interact with nucleic acids. A study on 1-(spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazoles revealed strong binding forces with calf thymus DNA (CT-DNA). researchgate.net The high values observed for the bimolecular quenching constant rate suggest a static interaction mechanism, where the spiro derivatives form a ground-state adduct with the DNA molecule. researchgate.net

In the context of antibacterial activity, molecular docking has shown that novel spiro-4-chromanone analogues exhibit a significant binding affinity for the catalytic site of amino acids in their target proteins, which is crucial for their function as quorum sensing inhibitors. researchgate.net

Interactive Table: Observed Binding Interactions of Spirochromanone Analogues Click on the headers to sort the data.

Analogue ClassBiomolecular TargetKey InteractionsInteraction Type
Spirocyclic chromane derivativesp300 HAT DomainH-bonds with Ser1400, Gln1455; C–H…π with Leu1398Protein-Ligand
1-(Spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazolesCalf Thymus DNA (CT-DNA)Strong binding forces, adduct formationDNA-Ligand
Spiro-4-chromanone derivativesQuorum Sensing Target ProteinsBinding to catalytic site amino acidsProtein-Ligand
Spiro[chromane-2,4′-piperidine]-4(3H)-oneEnzymes/ProteinsHydrogen bonding via ketone and ether oxygenProtein-Ligand

Elucidation of Specific Pharmacological Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Domains)

Research has successfully identified several specific pharmacological targets for various spirochromanone analogues, highlighting the scaffold's versatility.

Enzyme Active Sites:

Histone Acetyltransferases (HATs): Spirocyclic chromane derivatives have been developed as potent inhibitors of the p300/CBP HAT enzymes. nih.gov These enzymes are critical co-activators in gene expression, and their inhibition by these compounds represents a promising strategy in cancer therapy. nih.gov The interaction occurs within the conserved HAT domain. nih.gov

Acetyl-CoA Carboxylase: The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is considered a pharmacophore that can be used to design antagonists of Acetyl-CoA Carboxylase, an enzyme involved in fatty acid metabolism. nih.gov

DNA Gyrase: More complex systems, such as spiro indanone fused pyrano[2,3-c]chromene derivatives, are being explored as potential inhibitors of bacterial DNA gyrase, a well-established target for antibiotics. researchgate.net

Receptor Binding Domains:

G-Protein-Coupled Receptor 119 (GPR119): A novel series of spiro[chromane-2,4'-piperidine] derivatives has been discovered to act as potent agonists for GPR119. nih.gov This receptor is a key target in the treatment of type 2 diabetes, and extensive structure-activity relationship studies identified an optimized drug candidate with high efficacy. nih.gov

Quorum Sensing Receptors: Many spirochromanone analogues function by targeting bacterial quorum sensing receptors of the LuxR-type. nih.gov In Pseudomonas aeruginosa, these inhibitors are thought to compete with the native N-acyl homoserine lactone (AHL) signals, such as 3OC12-HSL, for the ligand-binding domain of the LasR receptor protein. nih.gov The specificity of these inhibitors can be influenced by the structural features of the receptor's binding pocket; for instance, the LasR binding pocket accommodates a long acyl tail, while the RhlR pocket binds a ligand with a much shorter tail. nih.gov

Interactive Table: Pharmacological Targets of Spirochromanone Analogues Click on the headers to sort the data.

Analogue ClassPharmacological TargetTarget ClassPotential Application
Spirocyclic chromane derivativesp300/CBPEnzyme (Histone Acetyltransferase)Anticancer
Spiro[chromane-2,4'-piperidine] derivativesGPR119Receptor (GPCR)Type 2 Diabetes
Spiro-4-chromanone derivativesQuorum Sensing Receptors (e.g., LasR)Receptor (Transcriptional Regulator)Antibacterial
Spiro[chromane-2,4'-piperidine]-4(3H)-oneAcetyl-CoA CarboxylaseEnzymeMetabolic Disorders
Spiro indanone fused pyrano[2,3-c]chromeneDNA GyraseEnzymeAntibacterial

Biochemical Pathways and Cellular Mechanisms of Action (e.g., Enzyme Inhibition, Quorum Sensing Modulation)

The specific binding interactions of spirochromanone analogues translate into distinct cellular effects by modulating key biochemical pathways.

Quorum Sensing Modulation: A predominant mechanism of action for antibacterial spirochromanone analogues is the disruption of quorum sensing (QS). researchgate.net QS is a bacterial communication system that controls gene expression based on population density, regulating virulence and biofilm formation. researchgate.netnih.gov Spirochromanone analogues can act as antagonists, binding to the LuxR-type signal receptor proteins. nih.govnih.gov This binding event prevents the native AHL signal from activating the receptor, thereby blocking the downstream transcription of virulence genes. nih.gov This effectively disarms the pathogens without killing them, which may reduce the selective pressure for developing resistance. researchgate.net Research has shown that some synthetic ligands can function as either agonists or antagonists depending on their concentration, highlighting a complex modulation of the QS pathway. nih.gov

Enzyme Inhibition: As previously noted, spirochromanone analogues can directly inhibit enzyme activity. The inhibition of p300/CBP HAT by spirocyclic chromanes disrupts the acetylation of histones, a fundamental epigenetic modification that regulates gene expression. nih.gov This interference with transcriptional regulation can halt the cell cycle and inhibit the proliferation of cancer cells. nih.gov In bacteria, some spiro[chromanone-2,4'-piperidine]-4-one derivatives are proposed to exert their bactericidal effect by interfering with fatty acid synthesis. researchgate.net This is achieved by down-regulating the mRNA expression of key genes in the pathway, which leads to a loss of cell membrane integrity. researchgate.net

DNA Interaction: The ability of certain spiro compounds to bind directly and strongly to DNA suggests a mechanism of action involving the disruption of fundamental cellular processes. researchgate.net By forming a static adduct with DNA, these compounds can create physical barriers that interfere with the action of polymerases and other DNA-processing enzymes, thus inhibiting DNA replication and gene transcription. researchgate.net

Theoretical and Computational Chemistry Studies of Spiro Chromane 2,3 Oxetan 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For Spiro[chromane-2,3'-oxetan]-4-one, DFT calculations would be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.

For instance, in studies of other spiro compounds, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to identify electrophilic and nucleophilic centers. nih.gov Similar calculations on this compound would reveal the distribution of electron density and help predict its chemical behavior. The inherent strain of the oxetane (B1205548) ring is expected to influence the electronic properties and reactivity of the molecule. mdpi.com

A representative table of what DFT calculations might reveal for a related spiro-oxindole compound is shown below.

Table 1: Representative DFT Calculation Results for a Spiro-oxindole Derivative

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
Energy Gap (HOMO-LUMO) 4.4 eV
Dipole Moment 3.2 D

Data is illustrative and based on findings for similar spiro compounds. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their binding affinity.

Studies on similar spiro[chromane-2,4'-piperidine] derivatives have shown good binding affinities to various enzymes, with interactions often involving hydrogen bonds with key amino acid residues. nih.govresearchgate.net For example, in a study of spiro chromanone derivatives targeting penicillin-binding protein and DNA gyrase, binding affinities ranged from -7.4 to -9.9 kcal/mol, with interactions involving key polar residues. nih.gov

Table 2: Example Molecular Docking Results for a Spiro Chromanone Derivative Against S. aureus Penicillin-Binding Protein (1VQQ)

Compound Binding Affinity (kcal/mol) Interacting Residues
Derivative 4 -9.9 ASP-320, LYS-153
Derivative 8 -7.4 GLN-325
Derivative 17 -9.0 GLU-161
Derivative 21 -8.5 ASP-323, LYS-153

Source: Adapted from a study on rigid 3D-spiro chromanones. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a molecule and its complexes over time. For this compound, MD simulations would be used to assess the stability of its binding pose within a protein's active site, as predicted by molecular docking. nih.gov

In studies of related spiro[indene-2,2'- nih.govnih.govbeilstein-journals.orgoxathiazine]-1,3-diones, 100 ns MD simulations were performed to analyze parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonds to confirm the stability of the ligand-DNA complex. nih.gov Similar simulations for this compound would be essential to validate docking results and understand the dynamic nature of its interactions with a target protein.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more quantitative estimate of binding affinity, binding free energy calculations such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.

These calculations are typically performed on snapshots taken from MD simulations. While computationally less demanding than alchemical free energy methods, MM/PBSA and MM/GBSA can provide valuable insights into the energetics of ligand binding. lu.se For this compound, these calculations would help to rank its binding affinity against different targets or compare it with other potential inhibitors.

Energy Decomposition Analysis for Key Binding Residues

Energy decomposition analysis is a computational method that breaks down the total binding free energy into contributions from individual amino acid residues in the protein's binding site. This allows for the identification of key residues that are most important for the ligand's binding. For this compound, this analysis would pinpoint the specific interactions (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that are critical for its binding affinity to a particular target. This information is invaluable for the rational design of more potent analogs.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study the mechanisms of chemical reactions by analyzing the changes in electron density. rsc.org For reactions involving this compound, such as cycloadditions or ring-opening reactions, MEDT could be used to elucidate the reaction mechanism, regioselectivity, and stereoselectivity.

For example, a MEDT study on the [3+2] cycloaddition reaction to form a spiroisoxazoline provided insights into the non-polar character of the reaction and the origins of its regioselectivity and diastereofacial selectivity. dntb.gov.ua A similar MEDT analysis of reactions involving this compound would be highly informative for understanding its chemical reactivity.

Tautomeric Stability and Conformation Analysis

Tautomerism and conformational flexibility are important aspects of a molecule's behavior. For this compound, computational methods can be used to investigate the relative stabilities of different tautomers and conformers. The spirocyclic nature of the molecule imparts significant conformational rigidity. nih.gov

In a study of related spiro[chromane-2,4'-pyrimidine]-2'(3'H)-ones, NMR spectroscopy and X-ray crystallography were used to confirm the structures of different diastereomers and analyze their conformations. nih.gov For this compound, computational conformational analysis would help to identify the most stable three-dimensional structure, which is crucial for understanding its interactions with biological targets. The puckered conformation of the oxetane ring is a key structural feature that would be a focus of such an analysis. mdpi.com

Applications in Organic Synthesis and Drug Discovery

Utilization as Versatile Synthetic Intermediates and Scaffolds for New Chemical Entities

The spirochromanone framework is a prominent structural motif in medicinal chemistry, often serving as a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of new drugs. beilstein-journals.orgresearchgate.net The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold, a close analog of spiro[chromane-2,3'-oxetan]-4-one, has been identified as a crucial pharmacophore in numerous drugs and drug candidates. researchgate.netbohrium.comresearchgate.net Its value stems from its role as a versatile intermediate for creating therapeutically effective compounds. researchgate.net

The synthetic utility of spirochromanones is broad. They are key intermediates in the synthesis of compounds with a wide array of biological activities, including potential anticancer, antimicrobial, and anti-arrhythmic properties. bohrium.comresearchgate.net For instance, derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in metabolic disorders. bohrium.com

The incorporation of the oxetane (B1205548) ring, as seen in this compound, is a strategic choice in drug design. nih.gov Oxetanes can significantly alter a molecule's physicochemical properties, such as:

Aqueous Solubility: Replacing common groups like gem-dimethyl with an oxetane can increase aqueous solubility substantially. nih.gov

Metabolic Stability: The oxetane moiety can enhance a molecule's resistance to metabolic degradation. nih.gov

Lipophilicity: It can modulate the lipophilicity (fat-solubility) of a compound, which is crucial for its absorption and distribution in the body. nih.gov

Researchers have successfully synthesized various spirochromanone derivatives, demonstrating their versatility as scaffolds. For example, a diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been developed, yielding compounds with significant antimicrobial and antioxidant activities. mdpi.comnih.gov This highlights how the core spirochromanone structure can be systematically modified to generate new chemical entities with promising biological profiles.

Scaffold TypeSynthetic Application/SignificancePotential Therapeutic AreaReference(s)
Spiro[chromane-2,4'-piperidine]-4(3H)-one Important pharmacophore and intermediate for drug design.Anticancer, Anti-arrhythmic, Antidiabetic researchgate.netbohrium.comresearchgate.net
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one Scaffold for novel antimicrobial and antioxidant agents.Infectious Diseases, Oxidative Stress mdpi.comnih.gov
General Oxetane-containing Spirocycles Used to improve solubility, metabolic stability, and lipophilicity.General Drug Discovery nih.gov
Spiro[chroman-4,3'-oxindole] Scaffold for compounds with potential antiproliferative activity.Anticancer researchgate.net

Development of New Asymmetric Catalysts and Chiral Auxiliaries Based on Spirochromanone Structures

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different biological effects. youtube.comyoutube.com This is achieved using chiral catalysts or chiral auxiliaries. youtube.comsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org

While the direct use of this compound itself as a catalyst or auxiliary is not extensively documented, the synthesis of chiral spirochromanone structures is a significant area of research. The development of methods to produce these compounds enantioselectively is crucial for their application in drug discovery. rsc.org

Research in this area has focused on the enantioselective synthesis of spirochromanones, often employing sophisticated organocatalysts.

Bifunctional Catalysts: A novel bifunctional indane catalyst has been successfully used in asymmetric domino reactions to construct spiro chromanone–thiochroman complexes with high yields and excellent enantioselectivity. rsc.org

Iminium-Ion Catalysis: The concept of iminium-ion catalysis, a key strategy in asymmetric organocatalysis, involves the activation of α,β-unsaturated aldehydes. nih.gov This method has been applied on an industrial scale for the synthesis of complex chiral molecules. nih.gov

Chiral Auxiliary Controlled Reactions: An efficient enantioselective SNAr reaction has been developed using a chiral bicyclic lactam as an auxiliary to create precursors for the synthesis of spirooxoindoles, demonstrating the power of auxiliary-controlled methods to generate complex spirocyclic systems. researchgate.net

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules in an efficient manner. beilstein-journals.orgscispace.comrsc.org Unlike target-oriented synthesis (TOS), which focuses on making a single molecule, DOS explores a broader region of "chemical space" to identify novel structures with interesting biological activities. scispace.com

The spirochromanone scaffold is an ideal starting point for DOS and the generation of chemical libraries for several reasons:

Structural Complexity: Its inherent three-dimensionality provides a rich architectural foundation. spirochem.com

Multiple Functionalization Points: The chromanone and the spiro-fused ring possess various sites that can be chemically modified.

Privileged Scaffold: Its proven relevance in medicinal chemistry increases the likelihood that the generated library will contain biologically active compounds. beilstein-journals.org

A DOS workflow typically involves a series of reactions that systematically introduce diversity. This can include varying the building blocks used in the initial synthesis or applying a range of reactions to a common intermediate. beilstein-journals.orgcapes.gov.br For example, a DOS approach has been successfully used to functionalize steroids by creating complex 17-spirosteroids from commercially available starting materials through a one-pot reaction sequence. beilstein-journals.orgbeilstein-journals.org

This same logic can be applied to this compound. Starting with a precursor like a 2-hydroxyacetophenone, one could envision a synthetic pathway where different oxetane precursors or substituted phenols are used to generate a library of diverse spirochromanones. Subsequent reactions could further modify the aromatic ring or the oxetane moiety, rapidly expanding the library.

Virtual libraries, such as SpiroSpace™, which contains millions of designed sp3-rich compounds, demonstrate the potential of leveraging computational tools to explore the chemical space around spirocyclic scaffolds. spirochem.com Similarly, large-scale initiatives like the Pan-Canadian Chemical Library use novel academic chemistry to generate vast virtual collections of synthesizable compounds for screening. nih.gov The principles behind these libraries could be used to create a focused library around the this compound core, providing a valuable resource for hit generation in drug discovery programs. youtube.com

StrategyDescriptionRelevance to this compoundReference(s)
Diversity-Oriented Synthesis (DOS) Efficiently prepares collections of skeletally diverse small molecules from a common starting point.The spirochromanone core can be systematically modified to create a library of structurally diverse analogs for biological screening. beilstein-journals.orgscispace.comrsc.org
Chemical Library Generation The creation of large, organized collections of chemical compounds for high-throughput screening.A library of this compound derivatives could be physically synthesized or virtually enumerated for screening against various biological targets. spirochem.comnih.gov
Build/Couple/Pair Strategy A DOS strategy involving sequential building, coupling, and pairing of molecular fragments to generate complexity and diversity.This strategy could be applied to synthesize complex spirochromanones by combining different phenol, oxetane, and other building blocks in various combinations. capes.gov.br

Q & A

What are the common synthetic routes for Spiro[chromane-2,3'-oxetan]-4-one, and how can reaction conditions be optimized for higher yields?

Level : Basic
Methodological Answer :
Synthesis typically involves multi-step organic reactions, such as cyclization of chromene derivatives with oxetan precursors. For example, visible-light-mediated catalyst-free methods have been employed to construct spiro-epoxide frameworks under mild conditions, achieving yields up to 54% . Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Catalyst-Free Conditions : Minimize side reactions, as demonstrated in trifluoromethyl spiro-epoxide synthesis .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) improve regioselectivity in chromanone derivatives .
    Reference synthetic protocols for related spiro compounds (e.g., chroman-4-one fused with piperidine) highlight the importance of stepwise purification via column chromatography .

How do researchers address challenges in achieving enantioselectivity during the synthesis of this compound derivatives?

Level : Advanced
Methodological Answer :
Enantioselective synthesis often requires chiral catalysts or auxiliaries. For instance:

  • Asymmetric Epoxidation : Chiral salen ligands or organocatalysts can induce stereoselectivity in oxetan ring formation .
  • Resolution Techniques : Diastereomeric salt formation or enzymatic resolution separates enantiomers post-synthesis .
  • DFT Calculations : Predict stereochemical outcomes to guide reaction design, as seen in spiro[indoline-2,4'-thiochromane] synthesis . Challenges include steric hindrance from the spiro junction, which may necessitate tailored catalysts .

What spectroscopic and crystallographic techniques are most effective for confirming the spirocyclic structure and stereochemistry of this compound?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : 2D techniques (COSY, NOESY) resolve overlapping signals in spiro systems. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirmed the spiro[chromane-isochromane] skeleton in Spirocitrinols .
  • X-ray Crystallography : Definitive proof of stereochemistry and bond angles, as applied to spiro-oxetan-indole hybrids .
  • HRESIMS : Validates molecular formulas (e.g., C25_{25}H30_{30}O6_6 for Spirocitrinol A) .

When evaluating the biological activity of this compound, how should researchers design assays to differentiate between cytotoxic and non-specific effects?

Level : Advanced
Methodological Answer :

  • Control Experiments : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity. Spirocitrinol A showed specificity with IC50_{50} = 4.3 µM against A549 cells but lower activity in normal cells .
  • Mechanistic Probes : Combine cytotoxicity assays with target-specific tests (e.g., acetyl-CoA carboxylase inhibition for metabolic regulators) .
  • Dose-Response Curves : Quantify potency and identify non-linear effects indicative of off-target interactions .

How can contradictory data in bioactivity studies of this compound derivatives be systematically analyzed to identify underlying mechanisms?

Level : Advanced
Methodological Answer :

  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC50_{50}, % inhibition) .
  • Structure-Activity Relationships (SAR) : Correlate substituent patterns (e.g., dichlorobenzoyl groups) with activity trends .
  • Pathway Enrichment Analysis : Use bioinformatics tools to identify overrepresented biological pathways in omics datasets .

What are the key considerations in designing multi-step synthetic pathways for this compound analogs to ensure regioselectivity and functional group compatibility?

Level : Advanced
Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., amines) during cyclization steps .
  • Sequential Reactivity : Prioritize reactions with orthogonal functional groups (e.g., alkylation before oxidation) .
  • Microwave-Assisted Synthesis : Accelerate steps prone to decomposition, improving yields in spirochromane derivatives .

In computational modeling studies, which parameters are critical for accurately predicting the binding affinity of this compound derivatives with target enzymes like acetyl-CoA carboxylase?

Level : Advanced
Methodological Answer :

  • Docking Protocols : Use software (e.g., AutoDock Vina) with force fields calibrated for spiro systems .
  • Quantum Mechanical (QM) Calculations : Assess electronic effects of substituents (e.g., fluorine atoms) on binding .
  • MD Simulations : Evaluate stability of ligand-enzyme complexes over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.